2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
Overview
Description
“2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one” is a derivative of a series of novel 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepine . These compounds were designed and synthesized for their potential as c-Met kinase inhibitors .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions . The promising compound 17f was identified as a multi-target receptor tyrosine kinase inhibitor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were designed to evaluate their c-Met kinase inhibition . Compounds 17e, 17f, 18a, and 18b were further examined for their anti-proliferative activities against four typical cancer cell lines (PC-3, Panc-1, HepG2, and Caki-1) .Scientific Research Applications
Synthesis and Evaluation as Anxiolytic Agents
One of the primary applications of derivatives of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is in the synthesis of anxiolytic agents. A study conducted by Trybulski et al. (1983) synthesized a series of 5H-pyrimido[5,4-d][2]benzazepines, starting from corresponding 2-benzazepin-5-ones, and evaluated them as potential anxiolytic agents. Selected compounds from this series demonstrated a different pharmacological profile of action than diazepam, indicating their potential as novel anxiolytics. The structure-activity relationships of these compounds were also explored, providing insights into the molecular basis of their anxiolytic effects (Trybulski et al., 1983).
Antimicrobial Activity
Another significant application involves the synthesis of novel densely functionalized four-cyclic benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines, which exhibited antimicrobial activity against resistant strains. A study by Sheikhi-Mohammareh et al. (2020) introduced a straightforward approach for the regioselective synthesis of various derivatives of benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepine. The synthesized compounds demonstrated antimicrobial activity, albeit at relatively high concentrations, against multi-drug-resistant Klebsiella pneumoniae and Escherichia coli clinical isolates, showing potential for further development into antimicrobial drugs (Sheikhi-Mohammareh et al., 2020).
HIV-1 Reverse Transcriptase Inhibition
The compound and its derivatives have also been explored for their potential as inhibitors of HIV-1 reverse transcriptase. Hargrave et al. (1991) found novel pyrido[2,3-b][1,4]benzodiazepinones and dipyrido[3,2-b:2',3'-e][1,4]diazepinones to inhibit HIV-1 reverse transcriptase in vitro at low concentrations. These findings suggest the potential of these compounds in the development of non-nucleoside inhibitors of HIV-1 reverse transcriptase, with one derivative, nevirapine, selected for clinical evaluation due to its potent and selective inhibition (Hargrave et al., 1991).
Synthesis of Heterocyclic Scaffolds
Furthermore, derivatives of this compound have been used in the synthesis of novel heterocyclic scaffolds for medicinal purposes. Hilal et al. (2006) prepared a new series of compounds via condensation of beta-keto esters with 2-aminopyridine derivatives, leading to the creation of various heterocyclic scaffolds. These compounds were characterized and evaluated for antibacterial, antifungal, and anticancer activities, highlighting their potential as lead compounds in drug discovery (Hilal et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for these compounds could involve further investigation of their potential as c-Met kinase inhibitors. The promising compound 17f displayed favourable pharmacokinetic properties in rats and significant anti-tumour activity in the Caki-1 tumour xenograft model . This suggests potential for further development and study in the field of cancer therapeutics.
Properties
IUPAC Name |
2-chloro-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-17-9-5-3-2-4-7(9)11(18)15-8-6-14-12(13)16-10(8)17/h2-6H,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRRNUDJBTKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216651 | |
Record name | 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66427-86-9 | |
Record name | 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066427869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC339168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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